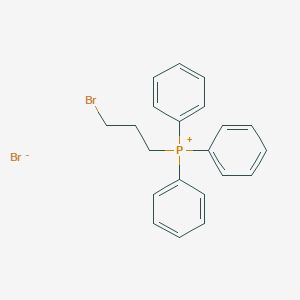

(3-Bromopropyl)triphenylphosphonium bromide

Descripción

(3-Bromopropyl)triphenylphosphonium bromide (CAS: 3607-17-8, molecular formula: C₂₁H₂₁Br₂P, molecular weight: 464.19) is a quaternary phosphonium salt widely utilized in organic synthesis, catalysis, and materials science. Synthesized via the reaction of triphenylphosphine with 1,3-dibromopropane in anhydrous toluene (87% yield), it serves as a versatile alkylating agent and precursor for Wittig reagents . Key applications include:

- Antibacterial activity: Effective against heterotrophic bacteria in industrial water systems, with regenerable ceramisite fillers for water purification .

- Organic synthesis: Used to form cyclopropane derivatives via reactions with aldehydes under basic conditions (e.g., tBuOK/THF, 60°C) .

- Nanoparticle functionalization: Modifies gold nanoparticles and magnetite (Fe₃O₄) for biomedical applications .

- Catalysis: Incorporated into calix[4]arene derivatives for Mannich reactions and hybrid catalysts for nitroarene reduction .

Propiedades

IUPAC Name |

3-bromopropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHUZZUGJRPGKW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957481 | |

| Record name | (3-Bromopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3607-17-8 | |

| Record name | (3-Bromopropyl)triphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3607-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromopropyl)triphenylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003607178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3607-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Bromopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(3-bromopropyl)triphenylphosphorus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

(3-Bromopropyl)triphenylphosphonium bromide is an electrophilic reagent. It is primarily used in electrophilic substitution reactions. The primary targets of this compound are nucleophilic agents with which it interacts during these reactions.

Mode of Action

The compound interacts with its targets through electrophilic substitution reactions. In organic synthesis, it is often used in reactions between nucleophiles and electrophiles, such as the introduction of iodine groups. It can also serve as a precursor to catalysts, promoting the progress of some organic reactions.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nucleophilic agents it interacts with. It has been involved in the synthesis of functionalized polyurethanes using cationic ring-opening polymerization and click chemistry, semipinacol rearrangement and direct arylation, olefination of benzaldehydes, C-H activation/cycloisomerization, intramolecular dehydrobromination, and cycloisomerizations of bromodienes and enynes.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For instance, it has been found to have significant inhibitory effects on ovarian cancer stem-like cells. It is also used as a flame retardant for solid antimony salts. When a fire occurs, halogenated flame retardants, including this compound, can release a large amount of smoke and toxic hydrogen halides, causing secondary harm.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity can be influenced by the presence of other substances in the reaction environment. Its stability may be affected by factors such as temperature and pH. In terms of safety, it should be used in a well-ventilated area and stored in a sealed container. It is also important to follow correct laboratory operating procedures and comply with relevant regulations.

Análisis Bioquímico

Actividad Biológica

(3-Bromopropyl)triphenylphosphonium bromide (BPPPh3Br) is a phosphonium salt with significant biological activity, particularly in antibacterial and anticancer applications. This compound has been synthesized using various methods, with microwave-assisted synthesis being notable for its efficiency and high yield. The biological properties of BPPPh3Br are attributed to its molecular structure, which facilitates interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with 1,3-dibromopropane. A rapid method utilizing microwave irradiation has been developed, yielding the product in high purity and efficiency (81-93%) within minutes, compared to traditional methods that require longer reaction times .

- Molecular Formula : C21H21Br2P

- Molecular Weight : 464.181 g/mol

- CAS Number : 3607-17-8

- IUPAC Name : 3-bromopropyl(triphenyl)phosphanium; bromide

Antibacterial Activity

BPPPh3Br exhibits notable antibacterial properties. It has been utilized as a bactericidal agent in ceramisite fillers for purifying contaminated water, effectively targeting heterotrophic bacteria in industrial recirculation systems. The compound's effectiveness persists even after regeneration of the ceramisite, indicating its potential for repeated use in water treatment applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of BPPPh3Br. The compound acts as a reversible inhibitor of cholinesterases, which are enzymes involved in neurotransmission and are often targeted in cancer therapies. Research indicates that BPPPh3Br can induce apoptosis in cancer cells and disrupt mitochondrial function, leading to reduced cell viability in various cancer cell lines .

In a study assessing the cytotoxicity of triphenylphosphonium derivatives, BPPPh3Br demonstrated significant inhibition of cell growth in human cancer cell lines, including colon cancer (HCT-116), melanoma (A375), prostate cancer (PC-3), and breast carcinoma (T-47D). The mechanism involves mitochondrial impairment, which is crucial for selective targeting of malignant cells while sparing non-malignant cells .

The biological activity of BPPPh3Br is primarily attributed to its ability to interact with cellular membranes and mitochondrial components. The triphenylphosphonium moiety allows for selective accumulation within mitochondria due to the negative membrane potential, enhancing its efficacy against cancer cells. This property is leveraged in designing therapeutic agents that exploit mitochondrial pathways for targeted drug delivery .

Case Studies

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry Applications

Building Block in Organic Synthesis

(3-Bromopropyl)triphenylphosphonium bromide serves as a valuable building block in organic synthesis due to its ability to generate nucleophilic phosphonium carbanions. These intermediates can undergo various reactions, including:

- Nucleophilic Substitution : It can react with electrophiles to form new carbon-carbon bonds.

- Wittig Reaction : This compound can be used to synthesize alkenes from carbonyl compounds.

- Michael Addition : It can participate in conjugate addition reactions, enhancing the complexity of organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Application |

|---|---|---|

| Nucleophilic Substitution | Formation of new C-C bonds | Synthesis of alcohols and amines |

| Wittig Reaction | Conversion of aldehydes/ketones to alkenes | Synthesis of unsaturated compounds |

| Michael Addition | Conjugate addition to α,β-unsaturated carbonyls | Synthesis of complex cyclic structures |

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria such as Staphylococcus aureus. Its mechanism involves destabilizing bacterial membranes, leading to cell death.

Case Study: Antimicrobial Efficacy Assessment

In a study assessing the efficacy of this compound against various bacterial strains, it was found that:

- Higher Biocidal Activity Against S. aureus : The compound showed a notable reduction in bacterial viability, attributed to its ability to penetrate and disrupt bacterial membranes.

- Comparative Analysis : When tested alongside other antimicrobial agents, this compound demonstrated superior effectiveness against resistant strains.

Antitumor Activity

Emerging research highlights the potential antitumor properties of triphenylphosphonium compounds, including this compound. Studies have indicated:

- Selective Toxicity : Derivatives of this compound have shown selective toxicity towards cancer cells (e.g., HepG2 liver carcinoma cells) while sparing normal cells.

- Mechanisms of Action : The antitumor effect is believed to involve modulation of reactive oxygen species (ROS) and induction of apoptosis through mitochondrial pathways.

Table 2: Summary of Antitumor Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Selective Toxicity | High toxicity towards HepG2 cells | |

| In Vivo Tumor Growth Inhibition | Significant suppression in animal models |

Catalytic Applications

This compound can also function as a catalyst or ligand precursor in various chemical transformations. Its phosphonium group is particularly useful in:

- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.

- C-H Activation : Enabling selective functionalization of hydrocarbons.

- Asymmetric Transformations : Assisting in the synthesis of chiral compounds.

The bromide anion can be exchanged with other anions to tailor the properties of the catalyst or ligand for specific reactions.

Comparación Con Compuestos Similares

Structural and Functional Variations

Quaternary phosphonium salts differ in alkyl/aryl substituents, influencing reactivity and applications. Key examples include:

Physical and Chemical Properties

Key Research Findings

Antibacterial Efficiency : Bromopropyl derivatives reduce bacterial counts in water by 80% post-regeneration .

Catalytic Superiority : Calix[4]arene catalysts functionalized with bromopropyl groups achieve 91% yields in Mannich reactions, outperforming trimethylammonium analogs .

Therapeutic Potential: JHX-TPP compounds show selective cytotoxicity against cancer stem cells at micromolar concentrations .

Green Synthesis : Microwave synthesis reduces reaction time from hours to minutes compared to traditional methods .

Métodos De Preparación

Thermal Reaction in Aromatic Solvents

Traditional approaches involve heating equimolar quantities of 1,3-dibromopropane and triphenylphosphine in high-boiling aromatic solvents such as xylene or toluene. The reaction typically requires prolonged heating (20 hours) under reflux conditions to achieve yields up to 90%. The mechanism proceeds via nucleophilic substitution, where triphenylphosphine attacks the terminal bromine of 1,3-dibromopropane, forming the phosphonium salt.

Solvent Influence

Xylene and toluene are preferred due to their high dielectric constants (ε = 2.3–2.4), which facilitate polarization of the reactants. However, extended reaction times increase the risk of byproduct formation, such as bis-phosphonium salts from secondary alkylation.

Microwave-Assisted Synthesis

Reaction Optimization

A breakthrough method developed by Minkovska et al. (2018) utilizes microwave irradiation to accelerate the synthesis. Key parameters include:

-

Power : 450 W

-

Duration : 2 minutes (10-second pulses with 10-second intervals)

-

Solvent : Xylene, toluene, or solvent-free conditions

The exothermic reaction generates localized temperatures exceeding 200°C, drastically reducing the activation energy. Post-reaction, the product is precipitated by adding acetone and diethyl ether, yielding 81–93% of pure (3-bromopropyl)triphenylphosphonium bromide.

Solvent-Free Conditions

Microwave irradiation without solvents achieves comparable yields (85–90%) by leveraging the inherent polarity of triphenylphosphine. This approach eliminates solvent recovery steps, aligning with green chemistry principles.

Experimental Procedures and Characterization

Stepwise Synthesis Protocol

-

Reagent Preparation : Combine 1,3-dibromopropane (1 equiv) and triphenylphosphine (1 equiv) in xylene (5 mL/g substrate).

-

Microwave Irradiation : Heat at 450 W for 2 minutes with intermittent cooling to manage exothermicity.

-

Work-Up : Dilute with acetone (20 mL), precipitate with diethyl ether (75 mL), and filter.

-

Anion Exchange : Convert bromide to iodide by refluxing with potassium iodide in ethanol/water (10 minutes, 90% yield).

Spectroscopic Validation

Table 1 : Key Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| 1H NMR (500 MHz) | δ 3.70–3.58 (m, 2H, CH2Br), 3.35–3.20 (m, 2H, P-CH2), 2.45–2.30 (m, 2H) |

| 13C NMR | δ 133.72 (d, J = 10.0 Hz, PhCH), 135.21 (d, J = 3.1 Hz, PhCH) |

| 31P NMR | δ 24.20 (s) |

| ESI+ MS | m/z 384.055 (M+H+, calc. 384.064) |

Comparative Analysis of Methods

Table 2 : Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 20 hours | 2 minutes |

| Yield | 90% | 81–93% |

| Solvent Volume | 50–100 mL | 5–10 mL |

| Energy Consumption | High | Low |

| Byproduct Formation | Moderate | Negligible |

The microwave method reduces energy input by 95% and minimizes side reactions through precise temperature control. The absence of prolonged heating prevents thermal decomposition, ensuring higher product purity.

Mechanistic Insights

Dielectric Heating Effects

Microwave irradiation selectively heats polar molecules (e.g., triphenylphosphine, ε = 4.5), creating localized superheating zones. This accelerates the SN2 displacement at the bromopropane carbon, completing the reaction within 2 minutes.

Solvent Dielectric Constants

The choice of xylene (ε = 2.3) over toluene (ε = 2.4) slightly improves yield (93% vs. 89%) due to its higher heat capacity (36.2 kJ/mol vs. 33.3 kJ/mol), which stabilizes transient ionic intermediates.

Industrial Scalability and Environmental Impact

Q & A

Q. What is the primary role of (3-bromopropyl)triphenylphosphonium bromide in organic synthesis, and what methodological considerations are critical for its use?

This compound is widely used as a Wittig reagent to generate alkenes from aldehydes or ketones. The bromopropyl group facilitates the formation of ylides upon deprotonation with strong bases (e.g., NaHMDS or KH). Key considerations include:

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane for ylide formation .

- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to stabilize reactive intermediates .

- Base compatibility : Potassium carbonate (K₂CO₃) is effective for alkylation reactions in polar aprotic solvents like DMF .

Q. How does the bromopropyl substituent influence the compound’s solubility and stability in experimental setups?

The bromopropyl chain enhances solubility in polar solvents (e.g., DMF, THF) compared to shorter-chain analogs, facilitating homogeneous reaction conditions. However, the bromide counterion can lead to hygroscopicity, necessitating storage in anhydrous environments. Stability issues arise under prolonged heating (>70°C), where decomposition or undesired side reactions (e.g., elimination) may occur .

Q. What purification techniques are recommended for isolating products derived from this reagent?

- Column chromatography : Effective for separating Wittig reaction products using silica gel and gradients of ethyl acetate/hexane.

- Reverse-phase HPLC : Critical for purifying sensitive intermediates, such as photoactivatable Raman probes, where silica gel may degrade products .

Advanced Research Questions

Q. How can this compound be utilized to synthesize cyclopropylide carbanions, and what structural insights do these reactions provide?

Reaction with KH in THF at −20°C generates a pyramidal cyclopropylide carbanion, as confirmed by X-ray diffraction. This geometry reveals unusual ylidic bond characteristics:

Q. What strategies mitigate side reactions when using this reagent in multistep syntheses, such as for mitochondrial-targeting probes?

In the synthesis of Cyclo-Mito , a mitochondrial probe:

Q. How does this compound contribute to the development of environmentally friendly Lewis acid catalysts?

It serves as a quaternizing agent in calix[4]arene derivatives, enabling the introduction of phosphonium moieties. These modifications enhance catalytic activity in green chemistry applications, such as Fe₃O₄ nanoparticle stabilization, by promoting aggregation-resistant structures .

Q. What analytical challenges arise when characterizing reaction intermediates involving this phosphonium salt, and how are they resolved?

- NMR discrepancies : Rapid carbanion inversion in solution obscures geometric details. Solution: Use low-temperature (<−20°C) NMR or X-ray crystallography for solid-state analysis .

- Mass spectrometry : Field desorption (FDMS) or chemical ionization (CIMS) avoids thermal degradation during ionization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.